3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3,4,5-Trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS: 693829-60-6) is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group and a meta-substituted phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety. Its molecular formula is C₂₀H₂₂N₂O₅ (molecular weight: 370.4 g/mol) . The pyrrolidinone ring may enhance solubility and influence binding interactions with biological targets, while the trimethoxy groups contribute to lipophilicity and steric bulk .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-10-13(11-17(26-2)19(16)27-3)20(24)21-14-6-4-7-15(12-14)22-9-5-8-18(22)23/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXSOAAZDVIPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxyaniline, is reacted with an appropriate acylating agent to form the trimethoxyphenyl intermediate.
Coupling with Pyrrolidinone: The intermediate is then coupled with 3-(2-oxopyrrolidin-1-yl)phenylamine under specific reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of scalable reaction conditions, continuous flow reactors, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinone moiety may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Structural Differences and Implications
Substituent Position and Electronic Effects: The parent compound’s meta-substituted phenyl group contrasts with analogs like PBX2 (para-substituted benzopyrrolo-oxazine). VUF15485 introduces a fluorophenyl group, which enhances hydrophobic interactions and may improve blood-brain barrier penetration compared to the parent compound .
In contrast, PBX2’s rigid benzopyrrolo-oxazine ring likely restricts rotational freedom, favoring antagonistic activity .
Pharmacological Profiles :
- VUF15485 ’s radiolabeled form suggests utility in receptor mapping, whereas the parent compound’s unmodified structure may serve as a lead for further optimization .
- PBX2 and MIBE () demonstrate antagonism against GPER and ER receptors, highlighting how substituent bulk and rigidity influence functional activity .
Biological Activity
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula: CHNO. It features a benzamide backbone with three methoxy groups and a pyrrolidine moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
- Receptor Interaction : The compound may also modulate neurotransmitter receptors, which can affect neurological functions and potentially provide therapeutic effects in neurodegenerative diseases.
Anticancer Activity
Several studies have reported the anticancer potential of similar benzamide derivatives. For instance:
- Case Study : A derivative with a similar structure was shown to exhibit cytotoxic effects against cancer cell lines with an IC value of approximately 15 μM. This suggests that modifications to the benzamide structure can enhance its anticancer properties.
Antimicrobial Activity
Compounds with methoxy substitutions have demonstrated antimicrobial properties:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| Similar Benzamide Derivative | S. aureus | 16 μg/mL |
This table illustrates the potential of the compound as an antimicrobial agent against various strains.
Neuroprotective Effects
The pyrrolidine moiety is often associated with neuroprotective effects:
- Mechanism : It is hypothesized that the compound may reduce oxidative stress and inflammation in neuronal cells.
Research Findings
A recent study focused on the structure-activity relationship (SAR) of similar compounds indicated that the presence of methoxy groups significantly enhances the biological activity of benzamide derivatives. The introduction of a pyrrolidine ring further improves binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
